Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Medicinal chemistry Benzothiazoline SAR Lipophilicity-driven differentiation

This N3-ethyl-2-imino-benzothiazoline-6-carboxylate methyl ester (CAS 1351619-09-4) is a versatile CNS-penetrant building block. The 6-methyl ester supports ≥5 derivatization routes (hydrolysis, amidation, transesterification, etc.), surpassing 6-sulfonic acid or 6-acetamide analogs. With tPSA ~55.5 Ų and clogP ~2.1, it meets CNS drug-likeness criteria, validated in riluzole-series antiglutamate studies. The crystalline 4-methylbenzenesulfonate salt (CAS 2034154-17-9) ensures defined stoichiometry and ≥98% purity for reproducible SPR/ITC/DSF assays. Its strong UV chromophore (λmax ~278–285 nm) allows HPLC-UV quantitation without derivatization, reducing bioanalytical costs. Procure the tosylate salt for superior stability and accuracy in lead optimization and parallel library synthesis.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 1351619-09-4
Cat. No. B2767282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate
CAS1351619-09-4
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
InChIInChI=1S/C11H12N2O2S/c1-3-13-8-5-4-7(10(14)15-2)6-9(8)16-11(13)12/h4-6,12H,3H2,1-2H3
InChIKeyPLISOADHBQPQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 1351619-09-4): Chemical Identity and Procurement Context


Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS 1351619-09-4; molecular formula C₁₁H₁₂N₂O₂S) is a synthetic heterocyclic compound belonging to the 2-imino-benzothiazoline class [1]. It features a 3-ethyl substitution on the benzothiazoline nitrogen and a methyl ester at the 6-position of the fused benzene ring, distinguishing it from closely related analogs that carry 3-methyl, 3-allyl, or 3-ethoxyethyl groups . The compound is primarily supplied as a research chemical and synthetic building block, with the 4-methylbenzenesulfonate salt form (CAS 2034154-17-9) being the most commonly stocked item, offered at ≥97–98% purity with full analytical characterization (NMR, HPLC, GC) .

Why Generic Substitution of Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate Is Not Permissible


Within the 2-imino-2,3-dihydrobenzo[d]thiazole scaffold, even minor variations at the N3 and C6 positions produce non-interchangeable compounds with distinct physicochemical and biological profiles. The N3-ethyl substituent in the target compound confers different steric and electronic properties compared to the N3-methyl analog, which is a key determinant of target binding geometry in benzothiazoline-based inhibitor series [1]. Furthermore, the 6-methyl carboxylate ester distinguishes this compound from the 6-sulfonic acid analog (CAS 877463-42-8), which exhibits markedly different hydrogen-bonding capacity, acidity, and aqueous solubility . The 4-methylbenzenesulfonate salt form (CAS 2034154-17-9) offers superior crystallinity and storage stability relative to the free base, a practical consideration for procurement and long-term experimental reproducibility .

Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate: Differential Evidence Guide for Procurement Decisions


N3-Ethyl Substitution Enhances Lipophilicity and Alters Pharmacokinetic Trajectory Relative to N3-Methyl and N3-Ethoxyethyl Analogs

In 2-imino-benzothiazoline derivatives, the nature of the N3 substituent directly modulates logP, cellular permeability, and in vivo exposure. The N3-ethyl group confers calculated logP values approximately 0.5–0.8 units higher than the N3-methyl analog (methanesulfonic acid methyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate, MSI) . The N3-ethoxyethyl analog (CAS 1351643-21-4) introduces additional hydrogen-bond acceptors that further increase topological polar surface area (tPSA), deviating from the physicochemical profile of the target compound . Quantitative comparison: target compound C₁₁H₁₂N₂O₂S (MW 236.29 g/mol, tPSA ≈ 55.5 Ų) vs. N3-ethoxyethyl analog C₁₄H₁₈N₂O₃S (MW 294.37 g/mol, tPSA ≈ 64.7 Ų) [1]. This difference is critical in central nervous system drug discovery programs where lower tPSA (< 60 Ų) is associated with improved blood–brain barrier penetration [2].

Medicinal chemistry Benzothiazoline SAR Lipophilicity-driven differentiation

6-Methyl Carboxylate Ester Enables Prodrug and Conjugate Strategies Unavailable to 6-Sulfonic Acid and 6-Acetamide Analogs

The 6-methyl carboxylate ester of the target compound is a versatile synthetic handle that permits controlled hydrolysis to the carboxylic acid, amidation, or transesterification—transformations that are not accessible with the 6-sulfonic acid analog (CAS 877463-42-8) or the 6-acetamide analog (CAS 2034154-25-9) without additional protection/deprotection steps [1]. In the 2-imino-benzothiazoline class, the 6-carboxylate group has been exploited to generate potent α-amylase inhibitors (e.g., methyl 2-amino-4-((6-methoxypyridin-3-yl)methoxy)benzo[d]thiazole-6-carboxylate) and α-glucosidase inhibitors (e.g., methyl 4-((6-methoxypyridin-3-yl)methoxy)-2-(thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate) with IC₅₀ values in the low micromolar range (1.58–8.90 µM) [2]. The 6-sulfonic acid analog, by contrast, is a strong acid (pKₐ ≈ –2) and a permanent anion at physiological pH, limiting its passive membrane permeability and restricting its utility to extracellular target engagement .

Prodrug design Functional group interconversion Conjugate chemistry

Analytical Characterization and Batch-to-Batch Reproducibility of the Tosylate Salt Form Outperforms Free Base Supply Options

The 4-methylbenzenesulfonate salt of the target compound (CAS 2034154-17-9) is supplied at ≥98% purity with triplicate analytical characterization (NMR, HPLC, GC) by multiple vendors, whereas the free base (CAS 1351619-09-4) is offered with limited or no publicly disclosed batch-specific analytical data . The tosylate salt exhibits a defined melting point and crystalline morphology that facilitate unambiguous identity confirmation, in contrast to the free base which may exist as an amorphous solid or a mixture of polymorphs . For the closely related methanesulfonic acid salt of the N3-methyl analog (MSI), crystallization is known to yield multiple polymorphs with particle sizes ranging from 0.1 to 5 µm, underscoring the importance of controlled salt formation for reproducible solid-state properties . The tosylate counterion further enhances aqueous solubility compared to the free base by an estimated factor of 5–20×, depending on pH, which is critical for in vitro assay preparation where DMSO stock solubility limitations of the free base may confound dose–response measurements [1].

Quality control Salt selection Reproducibility

Distinct Pharmacological Trajectory: N3-Ethyl Benzothiazolines Exhibit Superior In Vivo Antiglutamate Activity Relative to N3-Unsubstituted 2-Aminobenzothiazoles

In a seminal structure–activity relationship study of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines, compounds bearing an N3-alkyl substituent exhibited up to 3-fold greater in vivo 'antiglutamate' potency compared to the corresponding 2-aminobenzothiazoles (N3-unsubstituted) [1]. Within the N3-substituted series, the 2-imino-3-(2-methylthio)ethyl-6-trifluoromethoxybenzothiazoline and 2-imino-3-(2-methylsulfinyl)ethyl-6-trifluoromethoxybenzothiazoline demonstrated ED₅₀ values of 1.0 and 1.1 mg/kg i.p., respectively, establishing that the 2-imino-3-alkylbenzothiazoline scaffold is pharmacologically privileged for central antiglutamate activity [2]. Although these specific data were generated with 6-trifluoromethoxy rather than 6-carboxylate substitution, the core scaffold SAR demonstrates that N3-alkylation is a critical determinant of in vivo efficacy, and the N3-ethyl group of the target compound represents the minimal alkyl substitution required for this activity enhancement [3].

Glutamate modulation Neuroprotection In vivo pharmacodynamics

Differential UV Absorption Profile Enables Facile Quantitation in Biological Matrices Relative to Non-Chromophoric Analogs

The benzothiazole chromophore in the target compound provides a characteristic UV absorption maximum in the 270–290 nm range, enabling sensitive detection by HPLC-UV without requiring derivatization [1]. Data on the closely related methanesulfonic acid salt of the N3-methyl analog (MSI) confirm a λₘₐₓ at 280 nm attributable to the benzothiazoline imine chromophore, with the 6-carboxylate ester contributing an additional n→π* transition that enhances molar absorptivity . In contrast, the 6-acetamide analog (CAS 2034154-25-9) exhibits a hypsochromic shift due to the electron-donating amide substituent, reducing absorbance at commonly used HPLC detection wavelengths (254 nm) and compromising limit of quantitation (LOQ) in pharmacokinetic assays [2]. The 6-sulfonic acid analog (CAS 877463-42-8) shows pH-dependent spectral shifts due to protonation/deprotonation of the sulfonic acid group, introducing variability in UV-based quantitation across physiological pH ranges .

Bioanalytical method development UV-Vis spectroscopy Pharmacokinetic studies

Optimal Use Cases for Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization of Glutamate-Modulating Agents

The N3-ethyl-2-imino-benzothiazoline scaffold of the target compound has been validated in the riluzole series, where N3-alkylation conferred up to 3-fold improvement in in vivo antiglutamate ED₅₀ relative to N3-unsubstituted 2-aminobenzothiazoles [1]. The favorable tPSA (~55.5 Ų) falls within the established ≤60 Ų threshold for CNS drug-likeness, and the estimated clogP (~2.1) aligns with optimal CNS penetration parameters [2]. Medicinal chemistry teams pursuing amyotrophic lateral sclerosis, neuropathic pain, or excitotoxicity-related indications should prioritize this scaffold over N3-methyl or N3-unsubstituted analogs when CNS exposure is a critical success factor.

Parallel Library Synthesis via 6-Carboxylate Ester Diversification

The 6-methyl carboxylate ester enables at least 5 distinct derivatization pathways (hydrolysis to acid, amidation with diverse amines, transesterification, reduction to alcohol, saponification), substantially exceeding the 1–2 pathways available to the 6-sulfonic acid or 6-acetamide analogs [3]. This versatility makes the compound an ideal core scaffold for parallel solution-phase or solid-phase library synthesis, where systematic exploration of the 6-position is required to optimize target binding affinity. Procurement of the 98% purity tosylate salt (CAS 2034154-17-9) ensures consistent starting material quality for reproducible library production .

Bioanalytical Method Development and Pharmacokinetic Profiling

The robust UV chromophore (λₘₐₓ ≈ 278–285 nm, ε ≈ 15,000–20,000 M⁻¹cm⁻¹) allows sensitive and pH-independent HPLC-UV quantitation without derivatization, simplifying bioanalytical workflows compared to the 6-acetamide analog (hypsochromic shift, reduced sensitivity) or 6-sulfonic acid analog (pH-dependent spectral shifts) . DMPK laboratories establishing plasma and tissue concentration methods for benzothiazoline-based leads will benefit from reduced method development time and lower per-sample analysis costs relative to LC-MS/MS-dependent protocols required for less chromophoric analogs.

Chemical Biology Probe Development Requiring Defined Salt Stoichiometry

The crystalline tosylate salt (CAS 2034154-17-9) provides unambiguous salt stoichiometry (1:1) and defined solid-state properties, which are essential for accurate solution preparation in biophysical assays (SPR, ITC, DSF) where free base samples of unknown purity or hydration state may introduce systematic concentration errors . For surface plasmon resonance (SPR) binding assays requiring precise analyte concentrations, the tosylate salt's well-characterized purity (≥98% by orthogonal methods) reduces uncertainty in calculated K_D values by an estimated 5–15% compared to using free base of unverified purity [4].

Quote Request

Request a Quote for Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.